Lithium 1,3-oxathian-2-ide
Description
Contextualization within Carbanion Chemistry
The chemistry of Lithium 1,3-oxathian-2-ide is deeply rooted in the principles of carbanion chemistry and the concept of "umpolung" or polarity inversion. wikipedia.orgyoutube.com Normally, the carbonyl carbon of an aldehyde or ketone is electrophilic. However, by converting a carbonyl compound into a 1,3-oxathiane (B1222684) and subsequently deprotonating it, the polarity of this carbon atom is reversed, transforming it into a nucleophilic center. egyankosh.ac.in This nucleophilic carbanion is stabilized by the adjacent sulfur and oxygen atoms. The sulfur atom, in particular, plays a crucial role in stabilizing the negative charge through the involvement of its d-orbitals and its polarizability. youtube.com
This lithiated species serves as a "masked" formyl anion equivalent. researchgate.netthieme-connect.de A formyl anion (H-C=O)⁻ is an unstable and synthetically inaccessible species. This compound provides a stable and reactive chemical equivalent, allowing for the introduction of a formyl group or a protected aldehyde functionality into a molecule through nucleophilic attack on various electrophiles. egyankosh.ac.inresearchgate.net
Significance in Modern Synthetic Methodologies
The significance of this compound in modern synthetic methodologies stems from its ability to act as a versatile nucleophile. It readily reacts with a wide array of electrophiles, including alkyl halides, aldehydes, ketones, and other carbonyl compounds. egyankosh.ac.in These reactions lead to the formation of new carbon-carbon bonds, a fundamental process in the construction of more complex organic molecules.
For instance, the reaction of 2-lithio-1,3-oxathiane with an alkyl halide results in the formation of a 2-alkyl-1,3-oxathiane. egyankosh.ac.in Subsequent hydrolysis of the oxathiane ring regenerates the carbonyl group, yielding an aldehyde. This two-step process effectively achieves the formylation of the alkyl halide. Similarly, its reaction with aldehydes or ketones produces α-hydroxy oxathianes, which can be hydrolyzed to afford α-hydroxy aldehydes. egyankosh.ac.inacs.org
Furthermore, derivatives of this compound, such as 2-lithio-2-trimethylsilyl-1,3-oxathiane, have been developed to act as acyl dianion equivalents. rsc.org This allows for the sequential reaction with two different electrophiles in a one-pot procedure, further expanding its synthetic utility. rsc.org The strategic use of these reagents has been demonstrated in the asymmetric synthesis of various chiral molecules, including tertiary α-hydroxy aldehydes and acids. acs.org The development and application of chiral 1,3-oxathianes have also been instrumental in catalytic asymmetric epoxidation reactions. acs.org
The table below summarizes some key reactions of this compound, highlighting its versatility in organic synthesis.
| Electrophile | Reaction Product (after hydrolysis) | Synthetic Outcome |
| Alkyl Halide | Aldehyde | Formylation of alkyl halide |
| Aldehyde/Ketone | α-Hydroxy Aldehyde/Ketone | α-Hydroxylation of carbonyl |
| Cyanobenzene/Methyl Iodide (sequential) | α-Keto Acetal | Acyl dianion equivalent |
The ability to generate a nucleophilic formyl equivalent in a stable and controllable manner has cemented the place of this compound and its derivatives as indispensable reagents in the synthetic chemist's toolbox.
Structure
3D Structure of Parent
Properties
CAS No. |
64554-58-1 |
|---|---|
Molecular Formula |
C4H7LiOS |
Molecular Weight |
110.1 g/mol |
InChI |
InChI=1S/C4H7OS.Li/c1-2-5-4-6-3-1;/h4H,1-3H2;/q-1;+1 |
InChI Key |
KVEYKXVVSQLFQG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CO[CH-]SC1 |
Origin of Product |
United States |
Synthetic Methodologies for Lithium 1,3 Oxathian 2 Ide and Precursors
Deprotonation Strategies for 1,3-Oxathiane (B1222684)
The formation of lithium 1,3-oxathian-2-ide is achieved through the deprotonation of the C(2) hydrogen atom of the 1,3-oxathiane ring. clockss.org This proton is particularly acidic due to the stabilizing effect of the adjacent sulfur and oxygen atoms. The process involves treating the 1,3-oxathiane with a strong base, typically an organolithium reagent. wikipedia.orgmt.com
Organolithium reagents are highly effective for the deprotonation of 1,3-oxathiane due to their strong basicity. wikipedia.orgnih.gov The choice of the specific organolithium base can influence the efficiency of the reaction. Commonly used bases include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and lithium diisopropylamide (LDA). clockss.org
sec-Butyllithium (sec-BuLi) is a particularly effective and frequently used base for this transformation. clockss.org Its greater basicity compared to n-BuLi facilitates a more rapid and complete deprotonation, especially for less activated substrates. mt.com
n-Butyllithium (n-BuLi) is also widely employed and is often sufficient for generating the desired carbanion from unsubstituted 1,3-oxathiane. clockss.orgfishersci.it
Lithium Diisopropylamide (LDA) , while a strong base, is sometimes used, though its bulky nature can influence reactivity. clockss.orgfishersci.it
The relative basicity of common alkyllithium reagents generally follows the trend: phenyllithium (B1222949) < methyllithium (B1224462) < n-butyllithium < sec-butyllithium < tert-butyllithium. mt.com This trend highlights why sec-BuLi is a more potent deprotonating agent than n-BuLi for this purpose.
The successful formation of the 2-lithio-1,3-oxathiane carbanion is highly dependent on the reaction conditions.
Solvent: The reaction is almost universally carried out in an anhydrous ethereal solvent, with tetrahydrofuran (B95107) (THF) being the most common choice. clockss.org The solvent plays a crucial role in solvating the lithium cation, which can influence the aggregation state and reactivity of the organolithium reagent. mt.com
Temperature: Low temperatures are critical to prevent side reactions and decomposition of the resulting carbanion. The deprotonation is typically performed at temperatures ranging from -78 °C to -20 °C. clockss.org
Additives: In some cases, additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used. TMEDA can chelate the lithium ion, breaking down organolithium aggregates and increasing the basicity and reactivity of the reagent. mt.com
The following table summarizes typical reaction conditions for the deprotonation of 1,3-oxathiane.
| Base | Solvent | Temperature (°C) | Notes |
| sec-Butyllithium | THF | -78 to -20 | Highly efficient for generating the C(2) carbanion. clockss.org |
| n-Butyllithium | THF | -40 to -20 | Commonly used, effective for unsubstituted 1,3-oxathiane. clockss.orgacs.org |
| LDA | THF | -78 | A strong, non-nucleophilic alternative. clockss.org |
Synthesis of Substituted 1,3-Oxathianes as Precursors
The versatility of this compound chemistry is expanded by the availability of variously substituted 1,3-oxathiane precursors. These can be prepared through ring-forming reactions or by subsequent modification of the parent heterocycle.
The most direct method for synthesizing the 1,3-oxathiane ring is the acid-catalyzed condensation of a 3-mercapto-1-propanol (B27887) derivative with an aldehyde or a ketone. clockss.org The reaction conditions can be tailored to optimize the yield. clockss.org
Method A (Dichloromethane): Reaction in dichloromethane (B109758) at reflux with an acid catalyst like p-toluenesulfonic acid (PTSA), with azeotropic removal of water. This method generally results in lower yields (14-66%). clockss.org
Method B (Benzene/Toluene): Using benzene (B151609) or toluene (B28343) as the solvent at reflux with PTSA as the catalyst for azeotropic water removal. This method provides good yields (54-78%) for synthesizing spiro-1,3-oxathianes from cyclohexanones. clockss.org
Method C (Water): Performing the reaction at room temperature using water as the solvent and sulfuric acid as the catalyst. This approach has been shown to be highly efficient for the condensation of formaldehyde (B43269) with γ-thioalcohols, yielding the best results (85-92%). clockss.org
The table below outlines these synthetic approaches for 1,3-oxathiane ring formation. clockss.org
| Method | Catalyst | Solvent | Temperature | Yield (%) | Ref. |
| A | PTSA | Dichloromethane | Reflux | 14 - 66 | clockss.org |
| B | PTSA | Benzene/Toluene | Reflux | 54 - 78 | clockss.org |
| C | Sulfuric Acid | Water | Room Temperature | 85 - 92 | clockss.org |
A primary application of this compound is its reaction with electrophiles, particularly alkyl halides, to form 2-substituted 1,3-oxathianes. clockss.orgrsc.org This reaction proceeds via an SN2 mechanism. clockss.org
The lithiated intermediate (2-lithio-1,3-oxathiane) readily reacts with a variety of alkyl halides. clockss.org The yield of the 2-alkylation product is highly dependent on the nature of the leaving group on the alkyl halide. clockss.org
Primary alkyl iodides provide excellent yields of 2-alkylated products (83-99%). clockss.org
Primary alkyl bromides result in poorer yields (25-35%). clockss.org
Isopropyl iodide also gives lower yields (35%). clockss.org
This strategy allows for the introduction of a wide range of alkyl groups at the C(2) position, creating diverse precursors for further synthetic transformations. clockss.org
Mechanistic Aspects of this compound Formation
The formation of this compound is a classic acid-base reaction. mt.comnih.gov The C-H bond at the C(2) position of the 1,3-oxathiane ring is the most acidic proton in the molecule. This enhanced acidity is attributed to the inductive electron-withdrawing effects of the adjacent oxygen and sulfur atoms and the ability of these heteroatoms to stabilize the resulting carbanion.
The mechanism involves the attack of the strong organolithium base (e.g., sec-BuLi) on the C(2) proton. mt.com The highly polarized carbon-lithium bond in the organolithium reagent means the organic group acts as a powerful carbanionic base. wikipedia.orgmt.com This base abstracts the proton, leading to the formation of a new, more stable C-Li bond at the C(2) position of the oxathiane ring and the release of the corresponding alkane from the organolithium base (e.g., butane (B89635) from butyllithium). nih.gov
The resulting product, this compound, is an organolithium compound where the carbon at the 2-position is electron-rich and behaves as a potent nucleophile, ready for reaction with various electrophiles. mt.com
Reactivity and Reaction Pathways of Lithium 1,3 Oxathian 2 Ide
Nucleophilic Addition Reactions
As a strong nucleophile, lithium 1,3-oxathian-2-ide readily participates in nucleophilic addition reactions with a variety of electrophilic substrates. wikipedia.org
Reactivity with Aldehyde Substrates
This compound reacts efficiently with aldehydes in a 1,2-addition to the carbonyl carbon. masterorganicchemistry.com This reaction proceeds via a polar addition mechanism, where the nucleophilic carbon of the oxathianyl anion attacks the electrophilic carbonyl carbon of the aldehyde. wikipedia.org The initial product is a lithium alkoxide intermediate, which, upon subsequent acidic workup, is protonated to yield a secondary alcohol. masterorganicchemistry.com This transformation is a key step in utilizing the oxathiane moiety as a latent carbonyl group for the synthesis of α-hydroxy ketones or related structures.
| Step | Description | General Equation |
|---|---|---|
| 1 | Nucleophilic attack of this compound on the aldehyde carbonyl carbon. | (Illustrative general reaction) |
| 2 | Protonation of the resulting lithium alkoxide during acidic workup (e.g., with H₃O⁺) to form the final secondary alcohol product. masterorganicchemistry.com |
Scope and Limitations with Diverse Electrophiles
The utility of this compound extends beyond aldehydes to a range of other electrophiles. However, its reactivity profile presents certain limitations compared to its more common analog, 2-lithio-1,3-dithiane. Research has shown that this compound reacts with electrophiles such as alkyl halides, although its efficacy is notably better with alkyl iodides than with alkyl bromides. This contrasts with some other organolithium reagents that react well with both. organic-chemistry.org
The scope of its reactivity also includes reactions with ketones, nitriles, and disulfides, expanding its application in constructing diverse molecular frameworks. Despite its versatility, the reagent is known to have lower stability than 2-lithio-1,3-dithiane, which can impact reaction yields and handling requirements. researchgate.net
| Electrophile Class | Product Type | Notes |
|---|---|---|
| Aldehydes | Secondary Alcohols | Efficient 1,2-addition. masterorganicchemistry.com |
| Ketones | Tertiary Alcohols | Reaction proceeds similarly to aldehydes. masterorganicchemistry.com |
| Alkyl Halides | 2-Alkyl-1,3-oxathianes | More reactive with iodides than bromides. organic-chemistry.org |
| Arenesulfonates | 2-Alkyl-1,3-oxathianes | Serves as an effective alternative to alkyl halides for alkylation. organic-chemistry.org |
| Carbon Dioxide | Carboxylic Acids | Forms a 2-carboxy-1,3-oxathiane after acidic workup. wikipedia.org |
Configurational Stability and Stereochemical Control in Transformations
The stereochemical outcome of reactions involving this compound is influenced by the configurational stability of the lithiated carbon center. Organolithium compounds can exist as chiral, non-racemizing species under specific conditions, which allows for stereoselective synthesis. nih.govnih.gov The stability of these chiral intermediates is highly dependent on factors such as solvent, temperature, and the presence of coordinating ligands. nih.govnih.gov
For 2-lithio-1,3-oxathiane, the situation is complicated by the inherent asymmetry of the oxathiane ring, which introduces the potential for diastereoisomerism in its derivatives. The lithium atom can adopt either an axial or equatorial position, with studies on related systems suggesting a preference for the equatorial orientation to minimize steric hindrance. acs.org The stereochemical fidelity of a reaction sequence is contingent on the rate of electrophilic trapping being faster than the rate of enantiomerization or epimerization of the organolithium intermediate. Low temperatures (typically -78 °C) are crucial for preserving the configurational integrity of the lithiated species during its generation and subsequent reaction. nih.gov
| Factor | Influence on Stability | Rationale |
|---|---|---|
| Temperature | Higher stability at lower temperatures | Reduces the rate of racemization/epimerization. nih.gov |
| Solvent | Solvent polarity and coordinating ability are critical | Ethereal solvents like THF or Et₂O can stabilize the organolithium species, but can also affect aggregation state and inversion rates. nih.gov |
| Additives/Ligands | Can enhance stability | Coordinating ligands like TMEDA can form more stable, defined complexes with the lithium ion. nih.gov |
Detailed Mechanistic Investigations of C-Li Bond Reactivity
The reactivity of the carbon-lithium bond in this compound is central to its synthetic utility. Mechanistic studies, often drawing parallels from more extensively studied organolithiums, provide insight into the factors governing its behavior.
Influence of Lithium Counterion on Reactivity
The lithium counterion is not a mere spectator; it plays a crucial role in the reaction mechanism. sioc.ac.cn In nucleophilic additions to carbonyls, the lithium ion coordinates to the carbonyl oxygen, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. wikipedia.org This coordination is a key feature of the transition state. mdpi.com
Furthermore, the lithium counterion can engage in intramolecular chelation with the oxygen atom of the oxathiane ring. acs.org This interaction influences the conformation and reactivity of the organolithium species. Organolithium reagents are also known to exist as aggregates (dimers, tetramers, etc.) in solution, and the degree of aggregation, which is influenced by the solvent and concentration, can affect the reagent's reactivity. wikipedia.org
Proton Transfer Processes in Reaction Sequences
Proton transfer is a fundamental process at multiple stages of reactions involving this compound. masterorganicchemistry.comyoutube.com The initial formation of the reagent is itself an acid-base reaction, where a strong base like s-butyllithium deprotonates the relatively acidic C-H bond at the 2-position of the 1,3-oxathiane (B1222684) ring. mt.com
Another critical proton transfer occurs during the workup of nucleophilic addition reactions. masterorganicchemistry.comyoutube.com The alkoxide intermediate formed after addition to a carbonyl compound is a strong base and is protonated by the addition of a mild acid (e.g., H₃O⁺ or NH₄Cl) to yield the final neutral alcohol product. masterorganicchemistry.com
A competing and often undesired proton transfer process is the reaction of this compound with the solvent. At elevated temperatures, the organolithium can deprotonate solvents like tetrahydrofuran (B95107) (THF), leading to decomposition of the reagent. researchgate.net This underscores the importance of maintaining low temperatures throughout the reaction sequence to ensure the desired C-C bond formation occurs preferentially.
Analysis of Limiting Pathways in Electrophilic Substitution
The reactivity of this compound in electrophilic substitution reactions is not without its constraints. Several factors can impede the desired reaction pathway, leading to reduced yields, the formation of side products, or a complete failure of the reaction. These limiting pathways are primarily governed by the inherent stability of the lithiated intermediate, the electronic and steric influence of substituents on the 1,3-oxathiane ring, and the nature of the electrophile.
Inherent Instability of the Lithiated Intermediate
A significant factor limiting the synthetic scope of this compound is its comparatively lower thermal stability, particularly when contrasted with its more widely used analogue, 2-lithio-1,3-dithiane. While solutions of 2-lithio-1,3-dithiane in tetrahydrofuran (THF) are reported to be stable for extended periods at -20°C, 2-lithio-1,3-oxathiane is known to be less robust. This reduced stability can lead to decomposition pathways that compete with the desired electrophilic substitution.
At elevated temperatures, or upon prolonged reaction times, the lithiated species can undergo decomposition. While the precise mechanisms are not extensively detailed in the literature, potential pathways include the abstraction of a proton from the solvent or other species in the reaction mixture, leading to the quenching of the carbanion. Another possibility is fragmentation of the 1,3-oxathiane ring, a pathway that becomes more probable with increased thermal energy.
Influence of Substituents on the 1,3-Oxathiane Ring
The presence of substituents on the 1,3-oxathiane ring can have a profound impact on the feasibility of the initial lithiation step, which is a prerequisite for any subsequent electrophilic substitution. This is starkly illustrated by the observation that the lithiation of 2-methyl-1,3-oxathiane (B102236) does not proceed, effectively shutting down any further reaction at the C2 position.
This limitation can be attributed to a combination of steric and electronic effects. The methyl group at the C2 position introduces steric hindrance, potentially impeding the approach of the bulky alkyllithium base (e.g., s-butyllithium) required for deprotonation. Electronically, the methyl group may also slightly destabilize the resulting carbanion, making its formation less favorable.
The following table summarizes the observed outcomes of lithiation attempts on substituted 1,3-oxathianes, highlighting the critical role of the substituent at the C2 position.
| Substituent at C2 | Lithiation Outcome | Implication for Electrophilic Substitution |
| Hydrogen | Successful with s-BuLi | Subsequent reaction with electrophiles is possible. |
| Methyl | Unsuccessful | Electrophilic substitution at C2 is not feasible. |
| Phenyl | Successful with s-BuLi | Subsequent reaction with electrophiles is possible. |
The successful lithiation of 2-phenyl-1,3-oxathiane suggests that while steric hindrance is a factor, the electronic effect of the substituent is also crucial. The phenyl group can stabilize the adjacent carbanion through resonance, thereby facilitating the deprotonation step.
Reduced Nucleophilicity Compared to Analogous Reagents
Another limiting factor in the electrophilic substitution reactions of this compound is its inherent nucleophilicity. It has been noted to be less reactive than other commonly used acyl anion equivalents, such as phenylthiomethyllithium. This reduced reactivity can lead to failed or low-yielding reactions with less reactive electrophiles.
For instance, while phenylthiomethyllithium reacts efficiently with a broad range of electrophiles, including alkyl bromides and iodides, the reactions of 2-lithio-1,3-oxathiane are often more sluggish and may require more reactive electrophiles (e.g., alkyl iodides over bromides) or harsher reaction conditions to achieve comparable yields. This difference in reactivity limits the scope of electrophiles that can be effectively employed.
Potential for Side Reactions
In addition to decomposition of the lithiated intermediate, other side reactions can limit the efficiency of the desired electrophilic substitution. The basicity of the organolithium reagent can lead to competing deprotonation of the electrophile if it possesses acidic protons. Furthermore, reactions with certain electrophiles can be complex. For example, reactions with nitroarenes can proceed via single-electron transfer (SET) pathways, leading to a mixture of products and reducing the yield of the desired substitution product.
Applications in Advanced Organic Synthesis
Utilization as an Acyl Anion Equivalent Surrogate
The concept of "umpolung" or polarity reversal is a cornerstone of modern synthetic strategy, and acyl anion equivalents are prime examples of this principle. Normally, the carbonyl carbon is electrophilic. However, by converting an aldehyde to a 1,3-oxathiane (B1222684) and subsequently deprotonating at the C2 position with a strong base like n-butyllithium, the polarity is inverted, generating the nucleophilic lithium 1,3-oxathian-2-ide. This species can then react with various electrophiles. Subsequent hydrolysis of the resulting 2-substituted 1,3-oxathiane unmasks the carbonyl group, affording a ketone.
A notable advancement in this area is the use of 2-lithio-2-trimethylsilyl-1,3-oxathiane as a potential acyl dianion equivalent. rsc.orguobasrah.edu.iqlookchem.com This reagent allows for a sequential reaction with two different electrophiles in a one-pot procedure. The trimethylsilyl (B98337) group is first displaced by an electrophile, and then the second electrophile is introduced. For instance, the reaction of 2-lithio-2-trimethylsilyl-1,3-oxathiane with cyanobenzene followed by methyl iodide yields 2-benzoyl-2-methyl-1,3-oxathiane. rsc.orguobasrah.edu.iqlookchem.com
| This compound Derivative | Electrophile(s) | Product after Reaction | Final Product after Hydrolysis |
|---|---|---|---|
| 2-Lithio-1,3-oxathiane | Alkyl Halide (R-X) | 2-Alkyl-1,3-oxathiane | Ketone (R-CO-H) |
| 2-Lithio-1,3-oxathiane | Aldehyde (R'-CHO) | α-Hydroxyalkyl-1,3-oxathiane | α-Hydroxyketone |
| 2-Lithio-2-trimethylsilyl-1,3-oxathiane | 1. Cyanobenzene 2. Methyl Iodide | 2-Benzoyl-2-methyl-1,3-oxathiane | Acetophenone |
Role in Stereoselective Chemical Transformations
The stereochemical outcome of reactions is of paramount importance in organic synthesis. This compound derivatives bearing chiral auxiliaries or employed with chiral catalysts can provide high levels of stereocontrol.
The inherent asymmetry of a substituted 1,3-oxathiane ring can influence the facial selectivity of reactions involving the corresponding lithium species. When a chiral 1,3-oxathiane is used, the diastereoselectivity of the reaction with an electrophile can be controlled. Research on 1,3-oxathianes derived from myrtenal (B1677600) has shown that the lithiated species reacts with aldehydes to give products with a high degree of diastereoselectivity. The stereochemical outcome is often dictated by the preferential equatorial orientation of the lithium atom in the lithiated intermediate, which directs the approach of the electrophile.
While the diastereoselective reactions of chiral 1,3-oxathianes are documented, the development of enantioselective variants using a chiral catalyst with an achiral this compound is a less explored area. The development of chiral ligands that can effectively coordinate to the lithium cation and induce facial selectivity in the reaction of the nucleophilic carbon is a challenging yet promising field of research. While extensive research has been conducted on the enantioselective reactions of the analogous 2-lithio-1,3-dithianes using chiral ligands, specific catalyst systems developed for this compound are not widely reported in the literature.
Development as a Versatile Reagent for Heterocycle Construction
While 1,3-oxathianes are themselves heterocycles, the use of this compound as a building block for the synthesis of other heterocyclic systems is an area of growing interest. The masked carbonyl functionality and the nucleophilic center allow for the introduction of a two-carbon unit that can be further manipulated to form a variety of heterocyclic rings. For example, the reaction of this compound with a substrate containing both an electrophilic site and a nucleophilic group could initiate a cascade reaction leading to the formation of a new heterocyclic ring. However, specific and well-established methodologies for the use of this compound in the construction of a broad range of heterocycles are not yet extensively documented.
Integration into Complex Natural Product Synthesis
The strategic application of robust and predictable synthetic methodologies is crucial in the total synthesis of complex natural products. The ability of this compound to function as a reliable acyl anion equivalent makes it a potentially valuable tool in this context.
The use of acyl anion equivalents, particularly those derived from 1,3-dithianes, is well-documented in the synthesis of numerous natural products. researchgate.net These reagents have been instrumental in the construction of key carbon-carbon bonds in the assembly of complex molecular architectures. While the principles are directly transferable, specific examples detailing the strategic application of this compound in a completed total synthesis of a natural product are not prominently featured in readily accessible scientific literature. The choice between a 1,3-dithiane (B146892) and a 1,3-oxathiane derivative often depends on the specific reaction conditions and the stability of the intermediates and products, with the oxathiane offering different hydrolysis kinetics.
Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of 1,3-oxathiane (B1222684) derivatives in solution. Analysis of the lithiated species provides information on the position of the lithium cation and the conformational preferences of the heterocyclic ring.
The generation of the carbanion at the C-2 position of the 1,3-oxathiane ring induces significant changes in the ¹H and ¹³C NMR spectra compared to the neutral precursor. The proton at the C-2 position is removed, and the corresponding carbon signal shifts dramatically upfield due to the increased electron density.
Research on lithiated 1,3-oxathianes derived from materials like myrtenal (B1677600) has shown a strong preference for an equatorial orientation of the lithium atom. acs.org This stereochemical preference is determined by quenching the lithiated intermediate with electrophiles, such as deuterium (B1214612) oxide (D₂O), which consistently results in the equatorial incorporation of the electrophile. acs.org
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 1,3-Dithiane (B146892) Derivative (for comparative purposes) cardiff.ac.uk
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | 5.93 (s, 1H) | 75.3 |
| H-4 | 3.46–3.08 (m, 3H), 2.97 (m, 1H) | 45.4 |
| H-5 | 2.85–2.60 (m, 1H), 2.48–2.16 (m, 1H) | 14.5 |
| H-6 | 3.46–3.08 (m, 3H) | 41.5 |
| Note: Data for 2-chloro-1,3-dithiane-1,3-dioxide in CDCl₃. While not the exact compound, 1,3-dithianes are structurally analogous and their spectral data provide a useful reference for understanding the general chemical shift regions for protons and carbons in similar six-membered sulfur-containing heterocycles. |
A complete and unambiguous assignment of all ¹H and ¹³C signals for complex structures like 1,3-oxathiane derivatives is achieved through a combination of one- and two-dimensional NMR experiments. nih.govmdpi.com
COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton couplings (J-couplings) within the molecule, establishing the connectivity of the proton network. For a 1,3-oxathiane ring, COSY spectra would reveal correlations between the geminal protons at C-4, C-5, and C-6, as well as the vicinal couplings between protons on adjacent carbons (e.g., H-4 with H-5, H-5 with H-6).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly to the carbons to which they are attached. It is instrumental in assigning carbon signals based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. In the context of a C-2 substituted 1,3-oxathiane, HMBC can show correlations from the substituent's protons to the C-2 carbon of the ring, confirming the site of reaction.
The combined application of these techniques allows for the full structural determination of reaction products derived from Lithium 1,3-oxathian-2-ide. nih.govresearchgate.net
Mass Spectrometry Techniques
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of molecular structure through fragmentation patterns.
While direct analysis of highly reactive species like this compound by mass spectrometry is challenging, it is an essential tool for characterizing the stable products formed from its reactions. growingscience.com
Electron Ionization (EI): This hard ionization technique causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to piece together the structure of the product. For a 2-substituted 1,3-oxathiane, characteristic fragmentation pathways might involve the cleavage of the substituent at C-2 or the opening of the heterocyclic ring.
Electrospray Ionization (ESI): This soft ionization technique is used to analyze less volatile and more polar molecules. It typically produces the protonated molecule [M+H]⁺, which allows for the unambiguous determination of the molecular weight of the reaction product. rsc.org By confirming the expected molecular weight of the product, ESI-MS provides strong evidence for the successful reaction of the lithiated intermediate with the chosen electrophile.
X-ray Diffraction Studies of Related Organolithium Complexes and Precursors
The precise structural elucidation of organolithium compounds in the solid state is paramount for understanding their reactivity and stereoselectivity. While the direct crystallographic analysis of the parent "this compound" has remained elusive due to its inherent instability, researchers have successfully turned their attention to stable derivatives and related precursors to gain insights into the structural characteristics of this class of compounds. X-ray diffraction studies on these analogues provide invaluable data on bond lengths, bond angles, and the aggregation states of these organometallic species, which, in turn, allows for inferences to be made about the structure of the parent compound.
Crystallographic Analysis of Stable Derivatives
The introduction of stabilizing substituents at the 2-position of the 1,3-oxathiane ring has enabled the growth of single crystals suitable for X-ray diffraction analysis. A notable example is the study of 2-(Pyridin-2-yl)-1,3-oxathiane, a precursor to the corresponding lithium derivative. While not a lithiated species itself, its crystal structure provides a foundational understanding of the geometry of the 1,3-oxathiane ring system in the solid state.
The crystallographic data for 2-(Pyridin-2-yl)-1,3-oxathiane reveals that the 1,3-oxathiane ring adopts a chair conformation, which is the energetically preferred arrangement for such six-membered heterocycles. nih.gov This conformation minimizes steric strain and torsional interactions between the ring atoms. The analysis of this derivative provides a baseline for understanding the fundamental structure of the heterocyclic backbone before the introduction of the lithium atom.
Table 1: Selected Crystallographic Data for 2-(Pyridin-2-yl)-1,3-oxathiane nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5329 (3) |
| b (Å) | 11.8099 (5) |
| c (Å) | 9.7632 (4) |
| β (°) | 92.940 (3) |
| Volume (ų) | 867.42 (6) |
| Z | 4 |
This interactive table provides key crystallographic parameters for a stable precursor, illustrating the foundational geometry of the 1,3-oxathiane ring.
Investigation of Solid-State Conformations
The solid-state conformation of organolithium compounds is a critical factor influencing their reactivity in heterogeneous reactions. X-ray diffraction studies are the definitive method for determining these conformations. For the 1,3-oxathiane system, the chair conformation is the most stable and therefore the most likely to be observed in the solid state. nih.gov
In the case of 2-(Pyridin-2-yl)-1,3-oxathiane, the pyridyl substituent can adopt different orientations relative to the oxathiane ring. The crystallographic analysis shows a specific torsion angle between the two rings, which is influenced by crystal packing forces and weak intermolecular interactions. nih.gov This provides insight into the conformational preferences of substituted 1,3-oxathianes in the solid state.
For lithiated derivatives, the position of the lithium atom relative to the oxathiane ring (axial vs. equatorial) is of significant interest. While experimental data for this compound is lacking, computational studies and experimental findings from related systems suggest that the lithium atom likely occupies an equatorial position to minimize steric interactions. This equatorial preference is a key factor in dictating the stereochemical outcome of reactions involving these organolithium reagents. The solid-state structure would likely involve aggregation of the lithiated species, forming dimers, tetramers, or higher-order clusters, often with coordinated solvent molecules.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying organometallic compounds. Its ability to balance computational cost with accuracy makes it well-suited for investigating the properties of molecules like Lithium 1,3-oxathian-2-ide.
While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, research on analogous systems, such as 2-lithio-1,3-dithianes, provides a framework for understanding its reactivity. Theoretical calculations on these related compounds have been instrumental in mapping out the potential energy surfaces of their reactions with various electrophiles. These studies help in identifying the transition state structures, which are crucial for determining the reaction pathways and predicting the stereochemical outcomes. The insights gained from these analogous systems are often extrapolated to predict the behavior of this compound in similar chemical transformations.
The conformational preferences of the 1,3-oxathiane (B1222684) ring and the orientation of the lithium-bound carbanion are critical determinants of its reactivity. Computational simulations have shown that for the parent 5-methyl-1,3-oxathiane, the chair conformer with an equatorial methyl group is the global minimum on the potential energy surface. researchgate.net The interconversion between equatorial and axial chair forms can proceed through several pathways involving various boat and twist-boat transition states. researchgate.net
For the lithiated species, studies on the analogous 2-lithio-1,3-dithiane have revealed a strong preference for the equatorial orientation of the C-Li bond. acs.org DFT calculations at the Becke3LYP/6-31G(d,p) level showed that the equatorial isomer is significantly more stable than the axial isomer. acs.org This preference is attributed to stabilizing hyperconjugative interactions and the minimization of repulsive orbital interactions in the equatorial conformer. acs.org It is reasonable to infer a similar, though perhaps quantitatively different, equatorial preference for this compound.
| Compound | Computational Method | Energy Difference (kcal/mol) (Equatorial favored) | Reference |
|---|---|---|---|
| 2-Lithio-1,3-dithiane | Becke3LYP/6-31G(d,p) | 14.2 | acs.org |
| 2-Lithio-2-phenyl-1,3-dithiane | Becke3LYP/6-31G(d,p) | 4.10 | acs.org |
The nature of the carbon-lithium bond in organolithium compounds is a subject of ongoing interest. DFT calculations, particularly through population analysis, have shed light on the electronic structure of these species. For 2-lithio-1,3-dithiane, population analysis indicates a high positive charge on the lithium atom and a small C-Li Wiberg bond index. acs.org This suggests a highly ionic character for the C-Li bond, rather than a purely covalent one. acs.org
The electronic structure is also heavily influenced by stereoelectronic effects within the 1,3-oxathiane ring. Interactions such as anomeric effects, involving the lone pairs of the oxygen and sulfur atoms, play a significant role in defining the geometry and stability of the molecule. figshare.comacs.org These effects are crucial for a complete understanding of the bonding in this compound.
Advanced Quantum Chemical Calculations for Reactivity and Selectivity Prediction
Beyond DFT, more advanced quantum chemical methods can be employed to refine predictions of reactivity and selectivity. While specific applications of these high-level calculations to this compound are limited in the literature, the principles derived from studies on similar systems are informative. These methods can provide more accurate energy barriers for reactions, which in turn leads to better predictions of reaction rates and product distributions. For instance, understanding the diastereoselective alkylation of carbanions derived from 1,3-oxathianes, where the stereochemical outcome is influenced by the existing chirality in the molecule, can be greatly aided by high-level theoretical models. researchgate.net
Examination of Stereoelectronic Effects in Alpha-Heteroatom Carbanions
The stability and reactivity of carbanions adjacent to heteroatoms, such as in this compound, are profoundly influenced by stereoelectronic effects. researchgate.net Computational studies on 1,3-oxathiane and related heterocycles have identified several key interactions. acs.orgresearchgate.net Anomeric effects, where lone pairs on the oxygen and sulfur atoms donate electron density into adjacent antibonding orbitals (n -> σ*), are particularly important. figshare.comacs.org
In the context of the carbanion at the C2 position, hyperconjugative interactions between the carbanionic lone pair and the antibonding orbitals of the C-S and C-O bonds are expected to play a major role in stabilizing the negative charge. The geometry of the ring and the orientation of the carbanion will dictate the efficiency of these orbital overlaps, thereby influencing the acidity of the C-H bond and the nucleophilicity of the resulting carbanion. The interplay of these stereoelectronic forces is a key area of investigation in theoretical studies of alpha-heteroatom carbanions.
| Type of Interaction | Description | Significance | Reference |
|---|---|---|---|
| Anomeric Effect | Donation of electron density from a heteroatom lone pair to an adjacent σ* orbital (e.g., np(X) → σC-Hax). | Influences bond lengths, conformational preferences, and reactivity. Dominant at C2, C4, and C6. | figshare.comacs.org |
| Hyperconjugation | Interaction of a filled orbital (e.g., σ bond or lone pair) with an adjacent empty or partially filled orbital (e.g., σ). | Stabilizes specific conformations and influences bond strengths. For example, nC → σ*S-C interactions stabilize equatorial isomers in lithiated dithianes. | acs.org |
| Repulsive Orbital Interactions | Destabilizing interactions between filled orbitals (e.g., nC/nS). | Can destabilize certain conformations, such as the axial isomer of lithiated dithianes. | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative general reaction)